molecular formula C17H22F3N3O2 B2929355 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1251691-50-5

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2929355
CAS No.: 1251691-50-5
M. Wt: 357.377
InChI Key: BIFFKOHBCZVACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. This compound features a 1-benzylpiperidine scaffold, a structure prevalent in ligands that target the central nervous system (CNS) . The 1-benzylpiperidine moiety is a common pharmacophore in compounds investigated for their interaction with enzymes and receptors implicated in neurodegenerative and neuropsychiatric conditions . For instance, similar 1-benzylpiperidine derivatives have been designed and evaluated as multitarget-directed ligands, showing inhibitory activity against acetylcholinesterase (AChE) and the serotonin transporter (SERT), representing a potential strategy for addressing complex diseases like Alzheimer's, which often involves both cognitive decline and depressive symptoms . Furthermore, related structures have demonstrated high affinity for sigma receptors (σ1R), which are attractive targets for the treatment of neuropathic pain and other neurological disorders . The integration of the 2,2,2-trifluoroethyl group via an oxalamide linker may influence the molecule's physicochemical properties, such as its metabolic stability and binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O2/c18-17(19,20)12-22-16(25)15(24)21-10-13-6-8-23(9-7-13)11-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFFKOHBCZVACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22F3N3O2C_{17}H_{22}F_{3}N_{3}O_{2}, with a molecular weight of 357.37 g/mol. The compound features a benzylpiperidine moiety linked to an oxalamide group, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC17H22F3N3O2
Molecular Weight357.37 g/mol
StructureChemical Structure
CAS Number1251691-50-5

The mechanism of action for this compound is hypothesized to involve its interaction with specific neurotransmitter receptors. Preliminary studies suggest that this compound may act as a monoamine releasing agent, particularly influencing the release of dopamine and norepinephrine. This activity could be beneficial in treating neurological disorders such as depression and anxiety.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Receptor Affinity : Studies on related compounds have shown high affinity for sigma receptors (sigma1 and sigma2). For instance, derivatives featuring the benzylpiperidine structure often display selective binding to sigma1 receptors, which may correlate with their neuroprotective effects .
  • Neurotransmitter Modulation : The ability to modulate neurotransmitter levels suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their roles in enhancing cognitive function and alleviating mood disorders .

Case Studies

Several studies have explored the biological activity of related oxalamides:

  • Study on Sigma Receptors : A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed significant binding affinity for sigma receptors, indicating that modifications in the piperidine ring can influence receptor selectivity and activity .
  • Quantitative Structure-Activity Relationship (QSAR) : Research utilizing QSAR models has demonstrated that specific substitutions on the aromatic ring can enhance binding affinity to sigma receptors, suggesting a pathway for optimizing the design of new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Antiviral Oxalamides

Compounds in (e.g., 13 , 14 , 15 ) share the oxalamide core but incorporate thiazolyl, pyrrolidinyl, and chlorophenyl groups. These were designed as HIV entry inhibitors, with structural diversity impacting activity:

  • Compound 13 : Features a thiazolyl-methyl group and acetylpiperidine. LC-MS: m/z 479.12 (M+H+), HPLC purity 90% .
  • Compound 15 : Contains a hydroxyethyl-thiazolyl group. Higher yield (53%) and HPLC purity (95%) compared to 13 , suggesting improved synthetic feasibility .
Table 1: Antiviral Oxalamides Comparison
Compound Substituents Molecular Weight HPLC Purity Yield
Target Compound Benzylpiperidinylmethyl, trifluoroethyl Not provided Not provided Not provided
13 () Acetylpiperidinyl, thiazolyl, chlorophenyl 478.14 90% 36%
15 () Hydroxyethyl-thiazolyl, chlorophenyl 422.12 95% 53%

Flavoring Agents and Metabolic Stability

, and 13 highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) as umami flavoring agents. These compounds exhibit:

  • Safety Margins: A NOEL (No Observed Effect Level) of 100 mg/kg/day provides safety margins exceeding 500 million for structurally related compounds like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide .

Key Difference : The target compound’s trifluoroethyl group may further slow metabolism compared to methoxybenzyl or pyridyl groups, though this requires validation.

Fluorinated Oxalamides and Bioactivity

The trifluoroethyl group in the target compound aligns with trends in fluorinated pharmaceuticals:

  • Fluorine Effects : Reduces basicity of adjacent amines (e.g., piperidine), enhancing membrane permeability and bioavailability .
  • Comparative Example: BNM-III-170 (), a guanidine-containing oxalamide, is a CD4-mimetic HIV inhibitor.

Antimicrobial and Structural Variants

describes GMC-series oxalamides (e.g., GMC-1 to GMC-5 ) with isoindoline-dione moieties. These exhibit:

  • Structural Diversity : Substitutions include bromophenyl, fluorophenyl, and methoxyphenyl groups.
  • Antimicrobial Focus : Activity data are absent in evidence, but the isoindoline-dione core may influence target binding compared to piperidine-based compounds .

Q & A

Basic: What are the standard synthetic routes for synthesizing oxalamide derivatives like N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide?

Answer:
Oxalamide derivatives are typically synthesized via stepwise coupling reactions involving activated oxalic acid derivatives (e.g., ethyl oxalyl chloride) and amines. Key steps include:

  • Amine activation : Reacting primary or secondary amines with ethyl oxalyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form intermediates .
  • Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate products. Yields vary (35–53%) depending on steric hindrance and reaction optimization .
  • Stereochemical control : For chiral centers, resolution via chiral HPLC or stereoselective synthesis may be required .

Basic: Which analytical techniques are critical for characterizing oxalamide compounds?

Answer:
Key techniques include:

Technique Purpose Example Data
LC-MS/APCI+ Confirm molecular weightm/z 479.12 (M+H+) for compound 13
HPLC Assess purity (>90% purity threshold)95.0% purity for compound 15
1H/13C NMR Verify structure and stereochemistryδH 1.10–2.20 (piperidinyl protons) in DMSO-d6
HRMS Validate molecular formulaExact mass matching for C18H21N3O4 (343.153)

Advanced: How can reaction conditions be optimized to improve yield and reduce stereoisomer formation?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during coupling steps .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation in sterically hindered systems .
  • Stereoselective synthesis : Chiral auxiliaries or enantiopure starting materials reduce racemization. For example, isolating single stereoisomers of compound 13 required careful chromatographic separation .

Advanced: How should researchers address contradictory biological activity data among structurally similar oxalamide derivatives?

Answer:

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., benzyl vs. trifluoroethyl groups) and assess impact on target binding. For example, antiviral activity in HIV entry inhibitors correlates with piperidine substitution patterns .
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like CD4 receptors .
  • Data normalization : Control for batch-to-batch purity variations (e.g., HPLC ≥95%) to isolate structural effects .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:
Critical precautions based on hazard codes ( ):

  • Personal protective equipment (PPE) : Gloves (P280), goggles (P305+P351+P338), and lab coats.
  • Ventilation : Use fume hoods (P271) to avoid inhalation (P260).
  • Storage : Keep in airtight containers (P233) at 2–8°C (P235) away from ignition sources (P210).
  • Spill management : Absorb with inert material (P390) and dispose as hazardous waste (P501).

Advanced: What strategies are used to evaluate in vivo efficacy of oxalamide-based therapeutics?

Answer:

  • Animal models : Test antiviral or anticancer activity in immunodeficient mice (e.g., HIV challenge models) with dose escalation (1–50 mg/kg) .
  • Pharmacokinetics : Monitor plasma half-life via LC-MS/MS and assess blood-brain barrier penetration for CNS targets.
  • Toxicity screening : Conduct acute/chronic toxicity studies (e.g., NOEL determination; 100 mg/kg/day in rats ).

Advanced: How can stereochemical ambiguity in oxalamide derivatives be resolved?

Answer:

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., compound 6 in ).
  • Dynamic NMR : Analyze diastereotopic protons or restricted rotation to infer stereochemistry .

Basic: What are the common applications of oxalamide derivatives in research?

Answer:

  • Antiviral agents : Block viral entry (e.g., HIV CD4-binding site inhibitors ).
  • Enzyme inhibitors : Target cytochrome P450 4F11 or stearoyl-CoA desaturase .
  • Flavoring agents : Food additives with umami-enhancing properties (e.g., JECFA-approved compounds ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.